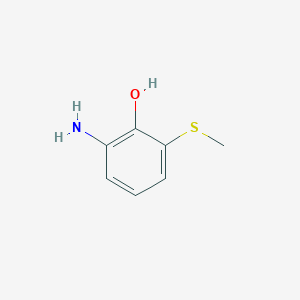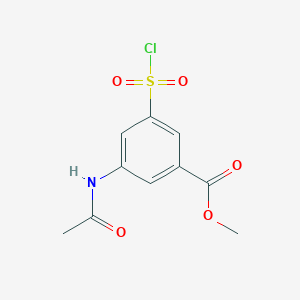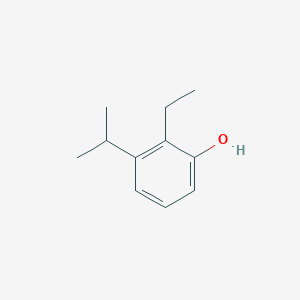
2-Ethyl-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-(propan-2-yl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and an isopropyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(propan-2-yl)phenol can be achieved through various methods. One common approach involves the alkylation of phenol with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, making it more nucleophilic and facilitating the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-3-(propan-2-yl)phenol may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or metal oxides can be employed to promote the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
2-Ethyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
科学的研究の応用
2-Ethyl-3-(propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethyl-3-(propan-2-yl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
2-Ethyl-3-(propan-2-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
2-Ethylphenol: Similar structure but lacks the isopropyl group.
3-Isopropylphenol: Similar structure but lacks the ethyl group.
The presence of both ethyl and isopropyl groups in 2-ethyl-3-(propan-2-yl)phenol makes it unique, potentially enhancing its chemical reactivity and biological activity compared to simpler phenols.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
2-ethyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-10(8(2)3)6-5-7-11(9)12/h5-8,12H,4H2,1-3H3 |
InChIキー |
ZRNATOKTMOSEGO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


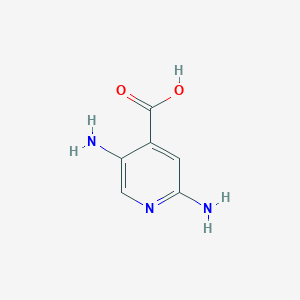

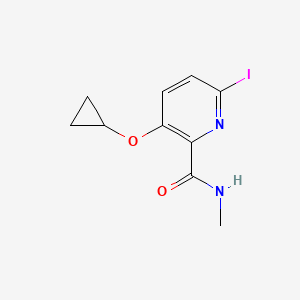

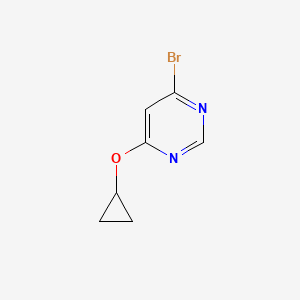
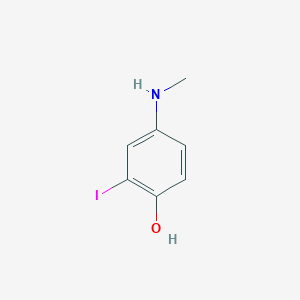
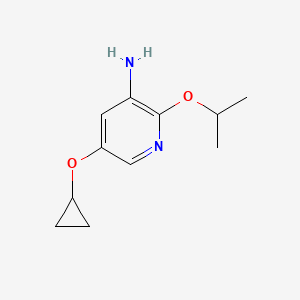
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
